molecular formula C9H7F3N2 B1499530 3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile

3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile

Cat. No. B1499530
M. Wt: 200.16 g/mol
InChI Key: RSCKVQDVWADWAI-UHFFFAOYSA-N
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Patent
US07919506B2

Procedure details

A solution of 3-azidomethyl-5-trifluoromethyl-benzonitrile (140 mg, 0.619 mmol) in THF (1 ml) was treated with trimethyl phosphine (94.2 mg, 1.24 mmol) at room temperature and stirred for 2 hours. Reaction was quenched with water and stirred for 30 minutes. Reaction was extracted with ethyl ether and organic layer was dried over anhydrous magnesium sulphate and concentrated in vacuo. The crude product (70 mg, 56%) was used without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 1.64 (s, 2H) 3.98 (s, 2H) 7.74 (s, 1H) 7.83 (s, 2H).
Name
3-azidomethyl-5-trifluoromethyl-benzonitrile
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
94.2 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1)[C:8]#[N:9])=[N+]=[N-].CP(C)C>C1COCC1>[NH2:1][CH2:4][C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:13]([F:14])([F:15])[F:16])[CH:12]=1)[C:8]#[N:9]

Inputs

Step One
Name
3-azidomethyl-5-trifluoromethyl-benzonitrile
Quantity
140 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C=C(C#N)C=C(C1)C(F)(F)F
Name
Quantity
94.2 mg
Type
reactant
Smiles
CP(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched with water
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Reaction
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl ether and organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product (70 mg, 56%) was used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NCC=1C=C(C#N)C=C(C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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